molecular formula C6H4N2O2 B15261063 6H,7H-Furo[2,3-d]pyridazin-7-one

6H,7H-Furo[2,3-d]pyridazin-7-one

Cat. No.: B15261063
M. Wt: 136.11 g/mol
InChI Key: WYDBBQWXMMHRGF-UHFFFAOYSA-N
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Description

6H,7H-Furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H,7H-Furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with furan-based aldehydes or ketones, followed by cyclization to form the desired fused ring system . The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6H,7H-Furo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6H,7H-Furo[2,3-d]pyridazin-7-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific structure and functional groups present on the compound .

Properties

IUPAC Name

6H-furo[2,3-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDBBQWXMMHRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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